molecular formula C15H16ClNO3 B6512687 6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 765283-06-5

6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B6512687
CAS No.: 765283-06-5
M. Wt: 293.74 g/mol
InChI Key: FYVNGJSPMOPMIN-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methylchromen-2-one and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The morpholine is reacted with 6-chloro-7-methylchromen-2-one in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and solvent selection.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methylchromen-2-one: A precursor in the synthesis of the target compound.

    Morpholine derivatives: Compounds containing the morpholine moiety, known for their diverse biological activities.

Uniqueness

6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core and the morpholine substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-6-14-12(8-13(10)16)11(7-15(18)20-14)9-17-2-4-19-5-3-17/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVNGJSPMOPMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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